3-Fluorobenzaldoxime
Overview
Description
3-Fluorobenzaldoxime is an organic compound with the molecular formula C7H6FNO It is a derivative of benzaldoxime, where a fluorine atom is substituted at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorobenzaldoxime can be synthesized from 3-fluorobenzaldehyde through a reaction with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in methanol at room temperature. The general reaction scheme is as follows:
3-Fluorobenzaldehyde+Hydroxylamine Hydrochloride→this compound+Water+Hydrochloric Acid
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form 3-fluorobenzylamine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the oxime group.
Major Products:
Oxidation: 3-Fluoronitrosobenzene
Reduction: 3-Fluorobenzylamine
Substitution: Various substituted benzaldoxime derivatives
Scientific Research Applications
3-Fluorobenzaldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluorobenzaldoxime involves its interaction with molecular targets through its oxime group. This group can form hydrogen bonds and coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
- 3-Bromo-4-fluorobenzaldoxime
- 3-Chloro-4-fluorobenzaldoxime
- 3,5-Difluorobenzaldoxime
Uniqueness: 3-Fluorobenzaldoxime is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated counterparts. This makes it more reactive in certain chemical reactions and provides different biological activity profiles.
Properties
IUPAC Name |
(NE)-N-[(3-fluorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFMHBULJWGCKI-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458-02-6 | |
Record name | 3-Fluorobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of intermolecular interactions are dominant in the solid state of 3-Fluorobenzaldoxime?
A1: The research paper "Solid-State Intermolecular Interactions in 3-Chlorobenzaldoxime and this compound: Hydrogen Bonding vs. Halogen Bonding" [] investigates the competition between hydrogen bonding and halogen bonding in the crystal structures of 3-Chlorobenzaldoxime and this compound. The study utilizes various techniques to analyze the intermolecular interactions, but it does not definitively conclude which type of bonding is dominant in this compound. Further research might be needed to provide a conclusive answer.
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